Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Ethoxycarbonylation: The ethoxycarbonylamino group can be introduced through the reaction of the thiophene derivative with ethyl chloroformate and an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogenated reagents, palladium catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophenes
Substitution: Various substituted thiophenes
Scientific Research Applications
Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethoxycarbonylamino group may enhance its binding affinity through hydrogen bonding and hydrophobic interactions . The phenyl group contributes to the compound’s stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline: An irreversible dopamine-receptor antagonist with similar ethoxycarbonyl groups.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring provides a stable and versatile scaffold for further functionalization, making it valuable in various research and industrial applications .
Biological Activity
Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This is achieved through cyclization reactions involving 1,4-diketones and sulfur sources, often utilizing methods such as the Paal-Knorr synthesis.
- Functionalization : The introduction of the ethoxycarbonylamino group and the phenyl substituent is performed through various organic reactions, including Suzuki-Miyaura coupling and ethoxycarbonylation using ethyl chloroformate and amines under basic conditions.
Biological Activity
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against a range of microorganisms. A study focused on similar thiophene derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria, as well as several fungal strains. The results showed that compounds with similar structures had notable effects on pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
Anticancer Potential
The compound's anticancer properties are under investigation, with preliminary studies suggesting that it may influence cell proliferation and apoptosis pathways. The mechanism appears to involve interaction with specific molecular targets within cancer cells, potentially modulating signaling pathways associated with tumor growth and metastasis .
Mechanism of Action
The biological activity of this compound is thought to arise from its ability to interact with various enzymes and receptors. This interaction may lead to alterations in enzyme activity or receptor signaling, contributing to its observed biological effects. The ethoxycarbonyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions .
Case Studies
- Antimicrobial Screening : A series of thiophene derivatives were synthesized and tested for antimicrobial activity. Compounds exhibiting structural similarities to this compound showed significant inhibition against both bacterial and fungal strains, indicating a promising therapeutic potential .
- Cancer Cell Line Studies : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The specific pathways involved are still being elucidated but may include modulation of apoptotic proteins .
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | Structure | Antagonist of dopamine receptors | Contains similar ethoxycarbonyl groups |
Indole Derivatives | Structure | Diverse biological activities | Heterocyclic structure provides stability |
This compound is distinguished by its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other compounds in its class .
Properties
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-20-15(18)12-10-13(11-8-6-5-7-9-11)22-14(12)17-16(19)21-4-2/h5-10H,3-4H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLOULHEBXOTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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